4-(Methylsulfonyl) phenylacetonitrile basic properties
4-(Methylsulfonyl) phenylacetonitrile basic properties
An In-depth Technical Guide to 4-(Methylsulfonyl)phenylacetonitrile
Abstract
4-(Methylsulfonyl)phenylacetonitrile, a key organic intermediate, has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural motif, featuring a sulfone group and a nitrile moiety, serves as a versatile scaffold for the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of the fundamental properties, synthesis methodologies, chemical reactivity, and applications of 4-(Methylsulfonyl)phenylacetonitrile. We delve into its physicochemical characteristics, spectroscopic data, and crystallographic structure, offering field-proven insights into its handling and utilization. Detailed experimental protocols for its synthesis are provided, alongside a discussion of its critical role as a precursor to potent therapeutic agents, most notably as a building block for selective COX-2 inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this important chemical entity.
Core Physicochemical and Structural Properties
4-(Methylsulfonyl)phenylacetonitrile is an off-white crystalline solid at room temperature.[1] The presence of the electron-withdrawing sulfone group and the polar nitrile group imparts specific chemical characteristics that are crucial for its role in synthesis.
General Properties
A summary of the core physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 25025-07-4 | [1][2][3] |
| Molecular Formula | C₉H₉NO₂S | [1][2][3] |
| Molecular Weight | 195.24 g/mol | [1][2][3] |
| Melting Point | 120-124 °C | [3][4] |
| Boiling Point | 405.3 ± 37.0 °C (Predicted) | [1] |
| Density | 1.240 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Off-white solid | [1] |
Molecular Structure and Crystallography
The molecular architecture of 4-(Methylsulfonyl)phenylacetonitrile is fundamental to its reactivity. X-ray crystallography studies have provided precise insights into its three-dimensional structure.[4]
The compound crystallizes in a triclinic system with the space group P1.[4] A key structural feature is the near-coplanarity of the benzene ring and the acetonitrile group, with a C—C—C—C torsion angle of only 1.1(3)°.[4] In the crystalline state, molecules are organized into layers parallel to the (001) plane, linked by intermolecular C—H···O hydrogen bonds.[4] This structural rigidity and the potential for hydrogen bonding can influence its solubility and interactions in reaction media.
Caption: Chemical structure of 4-(Methylsulfonyl)phenylacetonitrile.
Synthesis Methodologies
The preparation of 4-(Methylsulfonyl)phenylacetonitrile is most commonly achieved through the oxidation of its thioether precursor, 4-(methylthio)phenylacetonitrile. This method is efficient and yields a high-purity product.
Primary Synthesis Route: Oxidation of 4-(Methylthio)phenylacetonitrile
The conversion of the thioether to the sulfone is a critical transformation. The use of hydrogen peroxide as the oxidant, catalyzed by sodium tungstate, provides a robust and scalable method.[4][5] The catalyst, sodium tungstate, is essential as it forms a peroxotungstate species in the presence of H₂O₂, which is a more potent oxidizing agent capable of achieving the double oxidation from sulfide to sulfone. Acetic acid serves as a suitable solvent that facilitates the reaction and solubilizes the starting material.
-
Dissolution: Dissolve 4-(methylthio)phenylacetonitrile (0.1 mol) in acetic anhydride (3 mL) or acetic acid (3 volumes).[4][5]
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Cooling: Cool the reaction mixture to 5 °C in an ice bath.
-
Catalyst Addition: Add sodium tungstate (0.02 mol) to the cooled mixture.
-
Oxidant Addition: Slowly add a solution of 30% hydrogen peroxide (0.2 mol) diluted in a 2:1 mixture of acetic acid and water (1.2 mL total volume). Maintain the temperature during this exothermic addition.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature.
-
Monitoring: Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, a solid precipitate will form. Filter the solid product.
-
Washing: Wash the filtered solid with water until the filtrate is pH neutral.
-
Drying: Dry the product at 65 °C for 10-12 hours.
-
Recrystallization: For higher purity, recrystallize the final product from methanol. The expected melting point is in the range of 120–124 °C.[4]
Caption: Workflow for the synthesis of 4-(Methylsulfonyl)phenylacetonitrile.
Alternative Synthesis Route
An alternative pathway involves a two-step process starting from 4-(methylthio)benzyl alcohol. This route is detailed in patent literature and offers another viable option for synthesis.[6]
-
Chlorination: 4-(methylthio)benzyl alcohol is first converted to 4-(methylthio)benzyl chloride using concentrated hydrochloric acid in a water-immiscible solvent like toluene.[6]
-
Cyanidation: The resulting benzyl chloride is then subjected to cyanidation using an alkali metal cyanide (e.g., NaCN) in the presence of a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) to yield 4-(methylthio)phenylacetonitrile.[6]
-
Oxidation: This intermediate is then oxidized to the final product as described in Section 2.1.
Chemical Reactivity and Key Applications
The utility of 4-(Methylsulfonyl)phenylacetonitrile lies in its role as a versatile building block. The sulfone group acts as a strong electron-withdrawing group and a hydrogen bond acceptor, while the nitrile and adjacent methylene group are sites for further chemical modification.
Precursor to COX-2 Inhibitors
The most prominent application of this compound is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[4] The 4-(methylsulfonyl)phenyl moiety is a hallmark structural feature of several "coxib" drugs, such as Etoricoxib and Celecoxib. This group is crucial for binding to a secondary pocket within the COX-2 enzyme, which is responsible for their selectivity over the COX-1 isoform. 4-(Methylsulfonyl)phenylacetonitrile serves as a key starting material for constructing the core structures of these anti-inflammatory agents.[4] In fact, it is also recognized as a known impurity of Etoricoxib.[1]
Caption: Role as a key intermediate in synthesizing bioactive molecules.
Synthesis of Other Bioactive Molecules
Beyond COX-2 inhibitors, this intermediate is used to synthesize other heterocyclic compounds with potential therapeutic value. For example, it has been used as a starting material to create a series of 1,3,4-oxadiazoles that were subsequently screened for antioxidant activity.[4]
Spectroscopic Characterization
While full spectral data is proprietary to specific suppliers, the structure of 4-(Methylsulfonyl)phenylacetonitrile has been unequivocally confirmed through standard spectroscopic methods, including NMR (¹H and ¹³C), IR, and mass spectrometry, in addition to elemental analysis.[4] Based on its known structure, the expected spectral characteristics are as follows:
| Spectroscopy | Expected Signals / Features |
| ¹H NMR | - A singlet around 3.0-3.2 ppm for the methyl sulfone (SO₂-CH₃) protons. - A singlet around 3.8-4.0 ppm for the benzylic methylene (Ar-CH₂-CN) protons. - Two doublets in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. |
| ¹³C NMR | - A signal for the methyl carbon of the sulfone group. - A signal for the methylene carbon. - A signal for the nitrile carbon (typically > 110 ppm). - Four signals for the aromatic carbons, with the carbon attached to the sulfone group being the most downfield. |
| IR Spectroscopy | - A sharp, medium-intensity absorption band around 2250 cm⁻¹ for the nitrile (C≡N) stretch. - Two strong absorption bands characteristic of the sulfone (SO₂) group, typically around 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch). - C-H stretching and aromatic C=C bending frequencies. |
| Mass Spec. | - A molecular ion peak [M]⁺ corresponding to its molecular weight (195.24). |
Safety, Handling, and Toxicology
Proper handling of 4-(Methylsulfonyl)phenylacetonitrile is essential due to its potential hazards.
GHS Hazard Information
The compound is classified with the following hazards:[3]
| Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Handling and Personal Protective Equipment (PPE)
Based on the hazards, the following precautionary measures should be taken:[3]
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses or goggles.
-
Wear a lab coat.
-
Avoid breathing dust; use respiratory protection if ventilation is inadequate (P261).
-
-
Hygiene: Wash hands thoroughly after handling.
It is noteworthy that a structurally related compound, 4-methylsulfonyl-benzonitrile (lacking the methylene bridge), has been reported to cause severe toxic encephalopathy and peripheral neuropathy in a case of occupational exposure.[7] While the toxicology of 4-(Methylsulfonyl)phenylacetonitrile itself is not well-documented in humans, this suggests that compounds of this class may have the potential for neurotoxicity, underscoring the critical importance of minimizing exposure and using appropriate PPE.
Conclusion
4-(Methylsulfonyl)phenylacetonitrile is a high-value chemical intermediate with a well-defined set of physical and chemical properties. Its significance is primarily rooted in its application as a foundational building block for a class of important anti-inflammatory drugs, the selective COX-2 inhibitors. The straightforward and efficient synthesis via oxidation of its thioether precursor makes it readily accessible for research and development. A thorough understanding of its structure, reactivity, and handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in the synthesis of complex molecular targets.
References
-
Fun, H.-K., Quah, C. K., Sumangala, V., Prasad, D. J., & Poojary, B. (2011). 2-[4-(Methylsulfonyl)phenyl]acetonitrile. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 3), o574. [Link]
-
The Good Scents Company. (n.d.). phenyl acetonitrile, 140-29-4. Retrieved January 26, 2026, from [Link]
- Zutter, U., & Scalone, M. (2003). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulphonyl)-phenyl]ethanone. U.S.
-
Sumangala, V., Poojary, B., & Kumar, N. (2011). Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. Der Pharma Chemica, 3(1), 334-342. [Link]
-
Oakwood Chemical. (n.d.). 4-(Methylsulfonyl) phenylacetonitrile. Retrieved January 26, 2026, from [Link]
-
Chemsrc. (n.d.). [4-(Methylsulfanyl)phenyl]acetonitrile | CAS#:38746-92-8. Retrieved January 26, 2026, from [Link]
-
Zhang, J., et al. (2024). Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report. Frontiers in Public Health. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Methylsulfonyl)phenol. PubChem Compound Database. Retrieved January 26, 2026, from [Link]
Sources
- 1. 4-(METHYLSULFONYL)PHENYLACETONITRILE | 25025-07-4 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 4-(Methylsulfonyl) phenylacetonitrile [oakwoodchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 7. Frontiers | Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report [frontiersin.org]
